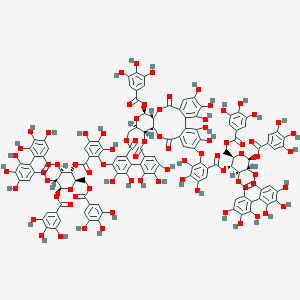
Nobotanin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nobotanin E is a natural product that has been isolated from the roots of the plant Phyllanthus nobilis. It belongs to the class of lignans and has been found to exhibit various biological activities. This compound has been the subject of many scientific studies, which have aimed to understand its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.
Wissenschaftliche Forschungsanwendungen
Inhibition in Cancer Research
Nobotanin E, along with other oligomeric ellagitannins such as nobotanins B and K, has been studied for its effects on cancer. In a study focusing on mouse mammary tumor virus (MMTV) gene expression, nobotanin E demonstrated mixed-type inhibition of poly(ADP-ribose) glycohydrolase, a key enzyme in the regulation of MMTV gene transcription. This suggests potential applications in cancer research, particularly in studying the mechanisms of gene expression in cancer cells (Tsai et al., 1992).
Hydrolyzable Tannin Oligomers
Research has identified nobotanin E as a hydrolyzable tannin oligomer, isolated from the leaves of Tibouchina semidecandra COGN. (Melastomataceae). Its structure, along with other nobotanins, has been elucidated, expanding our understanding of the complex chemical structures in plants (Yoshida et al., 1991).
Potential Antitumor Activity
Further studies have explored the potential antitumor activities of various hydrolyzable tannins, including nobotanin E. The research indicates that these compounds might play a significant role in developing treatments for cancer, although specific studies on nobotanin E’s antitumor activity are limited and require further exploration (Yoshida et al., 1989).
Synthesis and Chemical Study
The synthesis of nobotanin E and related ellagitannins has been a focus of recent research, highlighting the challenges and advancements in synthesizing these complex organic compounds. This research contributes significantly to the understanding and potential application of nobotanin E in various scientific fields (Hashimoto et al., 2022).
Eigenschaften
CAS-Nummer |
113866-94-7 |
|---|---|
Produktname |
Nobotanin E |
Molekularformel |
C123H84O78 |
Molekulargewicht |
2809.9 g/mol |
IUPAC-Name |
[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[(1R,2S,19R,20S,22R)-7-[6-[[(10R,11S,13R,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C123H84O78/c124-39-1-24(2-40(125)70(39)142)106(167)182-21-59-98(101-104(121(187-59)199-108(169)26-5-43(128)72(144)44(129)6-26)197-115(176)32-14-52(137)77(149)87(159)64(32)62-30(113(174)193-101)12-50(135)75(147)85(62)157)191-119(180)37-17-55(140)81(153)93(165)95(37)185-57-19-35-68(91(163)83(57)155)66-29(11-49(134)79(151)89(66)161)112(173)190-97-61(23-184-111(35)172)189-123(201-110(171)28-9-47(132)74(146)48(133)10-28)103-100(97)195-118(179)36-20-58(84(156)92(164)69(36)67-34(117(178)196-103)16-54(139)80(152)90(67)162)186-96-38(18-56(141)82(154)94(96)166)120(181)192-99-60(22-183-107(168)25-3-41(126)71(143)42(127)4-25)188-122(200-109(170)27-7-45(130)73(145)46(131)8-27)105-102(99)194-114(175)31-13-51(136)76(148)86(158)63(31)65-33(116(177)198-105)15-53(138)78(150)88(65)160/h1-20,59-61,97-105,121-166H,21-23H2/t59-,60-,61-,97-,98-,99-,100+,101+,102+,103-,104-,105-,121+,122+,123+/m1/s1 |
InChI-Schlüssel |
SZEKZKHKLROZHR-OCYWMNPBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)O[C@@H]8[C@H](O[C@H]([C@H]9[C@H]8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)O[C@@H]1[C@H](O[C@H]([C@H]2[C@H]1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(OC(C2C1OC(=O)C1=CC(=C(C(=C1C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyme |
nobotanin E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



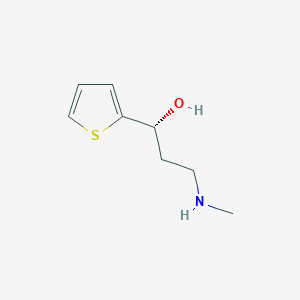
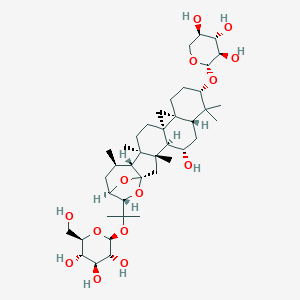
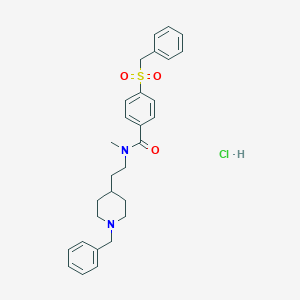
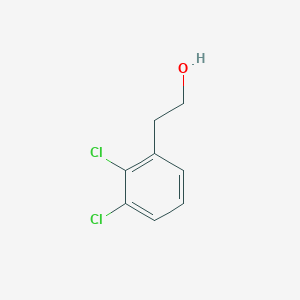
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
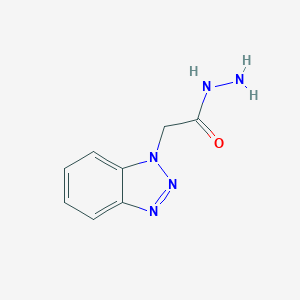
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
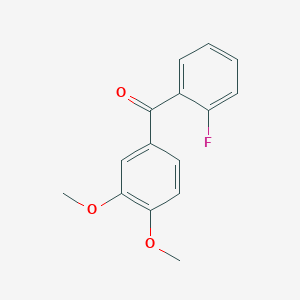
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
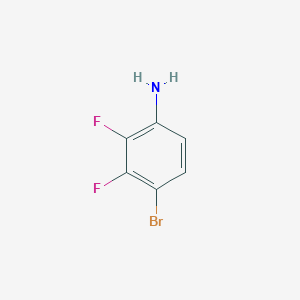
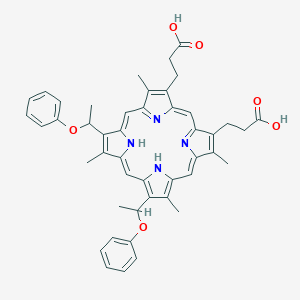
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)